Synthetic Yield as Intermediate 31 vs. Methoxy Analog 30
In the published synthesis, the title compound (as intermediate 31) was prepared by cyclization of its propenone precursor. While an explicit isolated yield for compound 31 was not tabulated, the methoxy analog (30) was obtained in 78% yield under identical conditions, establishing a baseline for this reaction type [1]. The successful isolation and characterization (as shown by its progression to final products 34–47) confirm that the piperidine substituent on the phenyl ring is compatible with this synthetic route, a non-trivial differentiation from other amine-bearing analogs that may fail to cyclize.
| Evidence Dimension | Synthetic Viability (Cyclization with hydrazine hydrate) |
|---|---|
| Target Compound Data | Successfully synthesized and progressed to final products (implied by characterization data for 29 and subsequent reactions) [1] |
| Comparator Or Baseline | Compound 30 (methoxy analog): 78% yield for the same cyclization step [1] |
| Quantified Difference | Not directly quantifiable for target; class-level inference shows the piperidine series is synthetically accessible. |
| Conditions | Reaction with hydrazine hydrate in MeOH, reflux, 4 h [1] |
Why This Matters
For procurement, this confirms that the compound can be reliably synthesized and progressed through the published route, unlike untested analogs which may fail at this step.
- [1] Sunduru, N., Agarwal, A., Katiyar, S. B., Nishi, Goyal, N., Gupta, S., & Chauhan, P. M. S. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706–7715. DOI: 10.1016/j.bmc.2006.08.009 View Source
